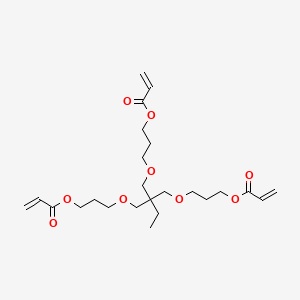

Trimethylolpropane propoxylate triacrylate

Description

Contextualization of Acrylate (B77674) Chemistry in Advanced Materials Systems

Acrylate chemistry is a cornerstone in the development of advanced materials, particularly within the field of polymer science. Acrylates are esters that contain vinyl groups, which are double bonds directly attached to a carbonyl carbon. The reactivity of this acrylic functional group in polymerization processes, especially free-radical polymerization, allows for the rapid transformation of liquid monomers into solid polymers. mdpi.comnih.gov This characteristic is fundamental to a variety of technologies, most notably radiation curing, such as ultraviolet (UV) and electron beam (EB) curing. mdpi.comatamanchemicals.comallnex.com

These curing technologies offer significant advantages, including high-speed processing, low energy consumption, and minimal emission of volatile organic compounds (VOCs), making them environmentally friendly. mdpi.com As a result, acrylate-based polymers are extensively used in a wide array of industrial applications. These include high-performance coatings, inks, adhesives, and the fabrication of complex three-dimensional structures through additive manufacturing techniques like stereolithography (SLA). riverlandtrading.comchemicalbook.commcc-hamburg.denih.gov The versatility of acrylate chemistry allows for the precise tailoring of polymer properties to meet the specific demands of these sophisticated applications. chemicalbook.com

Significance of Multifunctional Monomers in Polymer Network Formation

Within the broader class of acrylates, multifunctional monomers play a critical role in the formation of crosslinked polymer networks. Unlike monofunctional monomers which form linear polymer chains, multifunctional monomers possess two or more reactive acrylate groups. atamanchemicals.com During polymerization, these groups can react with multiple growing polymer chains simultaneously, creating chemical bridges between them. This process, known as crosslinking, results in the formation of a three-dimensional polymer network.

The density of this network, or the number of crosslinks per unit volume, is a crucial parameter that dictates the final properties of the material. researchgate.net A higher crosslink density generally leads to enhanced material characteristics, such as increased hardness, improved chemical and abrasion resistance, and greater thermal stability. atamanchemicals.comtriwillgroup.com Trifunctional monomers, which have three acrylate groups, are particularly effective as crosslinking agents, providing a high degree of network formation. atamanchemicals.comadhesion.kr They are often employed as reactive diluents, which not only participate in the polymerization but also reduce the viscosity of the formulation, making it easier to process. atamanchemicals.comkerton-industry.com The use of these monomers is essential in applications demanding robust and durable materials, such as industrial coatings and advanced composites. riverlandtrading.comtriwillgroup.com

Overview of Trimethylolpropane (B17298) Propoxylate Triacrylate as a Representative Reactive Monomer

Trimethylolpropane propoxylate triacrylate (TMPPA) is a key example of a trifunctional acrylate monomer used extensively in polymer systems. riverlandtrading.comkerton-industry.com Its chemical structure consists of a central trimethylolpropane core that has been modified with propylene (B89431) oxide (propoxylated) and subsequently terminated with three acrylate groups. kerton-industry.com The synthesis typically involves the esterification of propoxylated trimethylolpropane with acrylic acid. google.com

This specific molecular architecture gives TMPPA a unique balance of properties. As a trifunctional acrylate, it is highly reactive and serves as an efficient crosslinking agent in radiation-curable formulations, contributing to rapid cure speeds and the development of durable polymer networks. riverlandtrading.comkerton-industry.com The introduction of flexible propoxy chains into the molecule, however, distinguishes it from its more rigid counterpart, trimethylolpropane triacrylate (TMPTA). google.comdergipark.org.tr These flexible chains can reduce the volume shrinkage that occurs during polymerization and improve the elasticity of the final cured material. dergipark.org.tr

TMPPA is primarily used as a reactive diluent and crosslinker in UV and EB curable coatings, inks, and adhesives. riverlandtrading.comnbinno.com It is also a vital component in photopolymer resins for 3D printing, where its properties contribute to the mechanical performance and stability of the printed objects. nbinno.com Its ability to reduce formulation viscosity while enhancing the final properties of the cured material makes it a versatile and valuable component in the formulation of advanced materials. riverlandtrading.comdergipark.org.tr

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53879-54-2 | aablocks.comnih.gov |

| Molecular Formula | C24H38O9 (representative) | aablocks.comnih.gov |

| Molecular Weight | ~470.55 g/mol to ~644.79 g/mol (varies with propoxylation degree) | aablocks.comkrackeler.com |

| Appearance | Clear yellowish liquid | nbinno.com |

| Density | ~1.051 g/mL at 25 °C | krackeler.comsigmaaldrich.com |

| Refractive Index | n20/D ~1.46 - 1.471 | krackeler.comsigmaaldrich.com |

| Boiling Point | >200°C | nbinno.com |

| Viscosity | Varies by grade, e.g., 125 cP at 25°C or 350±50 mPa·s at 25°C | nbinno.comalfa-chemistry.com |

Research Findings on Triacrylate Monomer Performance

A study comparing different triacrylate monomers in vat polymerization (a form of 3D printing) provided insights into the effect of their chemical structure on resin properties. The research highlighted the distinct behaviors of standard, ethoxylated, and propoxylated triacrylates.

| Monomer Type | Key Findings | Impact on Resin Properties | Reference |

| Trimethylolpropane Triacrylate (TMPTA) | Provides rigidity and stiffness to the polymer network. | Results in higher volume shrinkage (8.06%) and higher elastic modulus. | dergipark.org.tr |

| Ethoxylated (3) Trimethylolpropane Triacrylate (EO3) | Flexible ethoxylated structure offers the best dilution effect (viscosity reduction). | Reduces volume shrinkage (to 6.85%), increases elongation at break significantly, but lowers the elastic modulus. | dergipark.org.tr |

| Propoxylated (3) Trimethylolpropane Triacrylate (PO3) | Flexible propoxylated structure also reduces shrinkage and improves elasticity. | Reduces volume shrinkage, increases elongation at break (up to 210%), but causes the most significant reduction in elastic modulus (up to 35% lower than TMPTA). | dergipark.org.tr |

Properties

IUPAC Name |

3-[2,2-bis(3-prop-2-enoyloxypropoxymethyl)butoxy]propyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O9/c1-5-21(25)31-15-9-12-28-18-24(8-4,19-29-13-10-16-32-22(26)6-2)20-30-14-11-17-33-23(27)7-3/h5-7H,1-3,8-20H2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNNNERURUGJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCCCOC(=O)C=C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

53879-54-2 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-[(1-oxo-2-propen-1-yl)oxy]-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylidynetrimethanol, propoxylated, esters with acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification of Trimethylolpropane Propoxylate Triacrylate

Fundamental Esterification Pathways for Polyol Acrylation

The creation of the acrylate (B77674) functional groups on the polyol backbone is achieved through esterification. This is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of a catalyst to form an ester and water. nih.gov To produce polyol acrylates like trimethylolpropane (B17298) triacrylate, a polyol (an alcohol with multiple hydroxyl groups) is reacted with acrylic acid. nih.govwipo.int

The direct esterification method involves the reaction of trimethylolpropane (TMP), a triol, with acrylic acid (AA). nih.govguidechem.com In this process, the three hydroxyl (-OH) groups of the TMP molecule react with the carboxylic acid group (-COOH) of the acrylic acid molecules. This reaction proceeds sequentially, forming intermediate species with one (TMPMA) and two (TMPDA) esterified sites before reaching the fully esterified trimethylolpropane triacrylate (TMPTA). nih.gov

Acidic catalysts are essential to increase the rate of the esterification reaction between trimethylolpropane and acrylic acid. nih.govgoogle.com Both homogeneous and heterogeneous catalysts are employed in industrial synthesis.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Commonly used examples include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA) and methanesulfonic acid. nih.govgoogle.comgoogle.com While often exhibiting high activity and leading to greater acid conversion and product yield under similar conditions, homogeneous catalysts present challenges in post-reaction processing. nih.gov Their removal from the final product requires neutralization steps, typically involving washing with an alkaline solution followed by water washes, which can be complex and generate wastewater. google.com

Heterogeneous Catalysts: These are solid-state catalysts that are insoluble in the reaction mixture. Examples include acidic ion-exchange resins like Amberlyst® 15 and Dowex™ 50WX8, as well as solid acid catalysts based on zirconium. nih.govgoogle.com The primary advantage of heterogeneous catalysts is their ease of separation from the reaction product, which is typically done by simple filtration. nih.govgoogle.com This simplifies the purification process, can enhance product purity, and allows for the potential recycling and reuse of the catalyst, offering economic and environmental benefits. nih.govgoogle.com However, heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts due to diffusion limitations of the reactants within the catalyst's pore structure. nih.gov

The choice of catalyst can significantly impact reaction kinetics and final product quality. Research has shown variations in performance among different heterogeneous catalysts, as detailed in the table below.

| Catalyst | Time (h) | TMPMA Yield (%) | TMPDA Yield (%) | TMPTA Yield (%) | -OH Conversion (%) |

| Dowex™ 50WX8 | 4.00 | <1 | 29 | 71 | 90 |

| Amberlyst® 15 | 4.00 | <1 | <1 | >99 | >99 |

| Amberlite™ 120 IR (H+) | 4.00 | <1 | 8 | 92 | 98 |

| Table 1: Comparative performance of different heterogeneous acid catalysts in the synthesis of TMPTA at 120°C with a 6:1 acid-to-alcohol molar ratio. Data sourced from a 2024 study on polyalcohol acrylate synthesis. nih.gov |

Propoxylation Chemistry and Mechanisms

To synthesize trimethylolpropane propoxylate triacrylate, the core trimethylolpropane molecule is first modified through a process called propoxylation. This step introduces flexible polypropylene (B1209903) glycol chains onto the polyol backbone before the final acrylation. google.comwikipedia.org

Propoxylation is a type of alkoxylation reaction where propylene (B89431) oxide (PO), a cyclic ether (epoxide), reacts with the hydroxyl groups of the trimethylolpropane starter molecule. venus-goa.comwikipedia.org The reaction is typically carried out at elevated temperatures and pressures in the presence of an alkaline catalyst, such as potassium hydroxide (B78521). eurochemengineering.comeconic-technologies.com

The process begins with the catalyst activating the hydroxyl groups on the TMP. This activated molecule then attacks the epoxide ring of the propylene oxide, causing it to open and form an ether linkage, with a new hydroxyl group at the end of the chain. This process can continue sequentially, with additional propylene oxide molecules adding to the newly formed hydroxyl group, thereby extending the polyether chain. eurochemengineering.com This results in a propoxylated trimethylolpropane molecule, where each of the original three hydroxyl sites now has a polypropylene glycol chain attached. google.comwikipedia.org

The degree of propoxylation refers to the average number of propylene oxide units that have been added to each hydroxyl group of the trimethylolpropane. google.com This is a crucial parameter that can be controlled by adjusting the molar ratio of propylene oxide to trimethylolpropane during the synthesis. venus-goa.com

The degree of propoxylation directly influences the final molecular architecture and, consequently, the physical properties of the resulting this compound monomer. researchgate.net

Flexibility: The ether linkages in the propoxy chains are highly flexible. Increasing the degree of propoxylation introduces longer, more flexible segments between the central TMP core and the terminal acrylate groups. google.com

Viscosity: Generally, increasing the length of the propoxy chains (a higher degree of propoxylation) can affect the viscosity of the resulting monomer.

The subsequent acrylation of this propoxylated polyol proceeds via the esterification pathways described in Section 2.1, with acrylic acid reacting with the terminal hydroxyl groups of the newly formed propoxy chains. google.com

| Property | TMPTA | TMP(PO)₃TA |

| Structure | No alkoxylation | 3-mol propoxylation |

| Molecular Weight | Lower | Higher |

| Flexibility | Lower (more rigid) | Higher (more flexible) |

| Table 2: Comparison of basic structural properties between non-propoxylated Trimethylolpropane Triacrylate (TMPTA) and 3-mol Propoxylated Trimethylolpropane Triacrylate (TMP(PO)₃TA). researchgate.net |

Purification Methodologies for Advanced Monomer Systems

After synthesis, the crude this compound must be purified to remove impurities such as the catalyst, unreacted starting materials (acrylic acid, propoxylated TMP), water, and the polymerization inhibitor if necessary for the final application. google.comscirp.org The purity of the monomer is critical for ensuring consistent performance in polymerization processes. christycatalytics.com

Common purification techniques include: researchgate.net

Washing: When homogeneous catalysts are used, the crude product is typically neutralized by washing with a dilute alkaline solution, such as sodium hydroxide or sodium carbonate, to remove the acid catalyst and any excess acrylic acid. google.comgoogle.com This is followed by one or more water washes to remove residual salts and other water-soluble impurities until the washings are neutral. google.com

Distillation: Vacuum distillation is a primary method for purifying monomers. google.comrsc.org By reducing the pressure, the boiling point of the monomer is lowered, allowing it to be separated from less volatile impurities (like polymers and salts) and more volatile components without thermal degradation. google.com

Chromatography: Column chromatography is an effective technique for separating and purifying organic compounds on a laboratory or small industrial scale. scirp.orgresearchgate.net The crude product is passed through a column packed with a stationary phase, such as basic or neutral alumina. rsc.org Impurities like the polymerization inhibitor (e.g., MEHQ) and residual catalysts can be adsorbed onto the stationary phase, allowing the purified monomer to be collected. scirp.orgresearchgate.net Analytical techniques such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the removal of these impurities. scirp.org

Adsorption: Specialty adsorbents, such as molecular sieves or activated aluminas, can be used to remove specific impurities like residual water or catalyst poisons from monomer streams. christycatalytics.com

The selection of a purification method or a combination of methods depends on the scale of production, the nature of the impurities, and the required final purity of the monomer. google.com

Distillation Techniques for Monomer Purification

Distillation is a fundamental method for the purification of this compound and its precursors. sfdchem.com This technique separates components of a liquid mixture based on differences in their boiling points. In the context of this monomer's synthesis, distillation is applied in several ways:

Reactant Purification: Ensuring the purity of the initial reactants, such as acrylic acid and trimethylolpropane, is crucial for a clean reaction. Distillation can be used to remove impurities from these starting materials.

Solvent and Water Removal: The esterification reaction to produce the acrylate ester generates water as a by-product. nih.gov To drive the reaction equilibrium towards the product side, this water must be continuously removed. Azeotropic distillation, using a water-carrying agent like toluene (B28343) or cyclohexane (B81311), is a common strategy. guidechem.comgoogle.com The solvent-water azeotrope is distilled off, separated, and the solvent is returned to the reactor. Similarly, after the reaction, distillation under reduced pressure (vacuum) is used to strip away the solvent and any remaining volatile impurities. google.comprepchem.com

Final Product Purification: While the high boiling point of this compound can make distillation challenging, vacuum distillation is employed to purify the final product. guidechem.commdpi.com By lowering the pressure, the boiling point of the monomer is reduced, allowing it to be vaporized and separated from non-volatile impurities, such as catalysts and polymerization inhibitors, without thermal degradation. sfdchem.commdpi.com For instance, after synthesis, excess acrylic acid can be effectively distilled off under vacuum from the crude product mixture. nih.govmdpi.com

Chromatographic Separation Approaches

Chromatographic techniques offer high-resolution purification and are essential for both analytical assessment and preparative separation of acrylates. sfdchem.com These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for monitoring the progress of the synthesis reaction. patsnap.com By taking samples over time, the conversion of reactants and the formation of the desired triacrylate product versus intermediates (mono- and di-esters) can be quantified. patsnap.com A common method involves using a reverse-phase C18 column with a mobile phase such as a methanol-water mixture. patsnap.com For preparative separation, liquid chromatography can be scaled up to isolate the high-purity monomer from unreacted starting materials and by-products. sielc.com

Gas Chromatography (GC): Gas chromatography is another analytical method used to assess the purity of the final product and to detect volatile impurities. sfdchem.com The NIST Chemistry WebBook lists retention indices for trimethylolpropane triacrylate on non-polar capillary columns, indicating its use in GC analysis. nist.gov

Resin Adsorption: A specialized form of chromatography involves using ion-exchange resins or other adsorbent materials to purify the crude product. google.com This method can effectively remove unreacted acidic reactants (like acrylic acid), catalysts, and certain polymerization inhibitors, replacing traditional neutralization and washing steps. google.comgoogle.com This reduces wastewater generation and can improve product yield. google.com

Solvent Extraction and Crystallization Principles

Solvent extraction and crystallization are purification methods based on solubility differences. sfdchem.com

Solvent Extraction: This technique separates compounds based on their relative solubilities in two different immiscible liquids. sfdchem.com For the purification of trimethylolpropane triacrylate, a solvent like cyclohexane can be used to selectively extract the tri-ester product from the crude reaction mixture. google.comgoogle.com In this process, the desired triacrylate dissolves in the cyclohexane layer, while incomplete esters (mono- and di-acrylates), unreacted trimethylolpropane, the acid catalyst, and some inhibitors remain in the original phase. google.com The product is then recovered by washing the cyclohexane layer and distilling off the solvent. google.com A two-solvent system can also be used, where a first solvent extracts the product from the initial reaction effluent, and a second solvent is added to the extract to precipitate out impurities. google.com

Crystallization: Crystallization is a process where a solid is formed from a solution, with the crystal lattice tending to exclude impurities. sfdchem.com This results in a highly purified form of the compound. sfdchem.com While more commonly used for solid compounds, it can be applied if a suitable solvent system is found that allows the monomer to be selectively crystallized while impurities remain dissolved in the mother liquor. sfdchem.com

Control of Reaction Kinetics and Product Purity During Synthesis

Achieving a high yield of pure this compound requires meticulous control over the synthesis reaction. The kinetics must be managed to favor the formation of the tri-ester while preventing unwanted side reactions, primarily premature polymerization.

Role of Polymerization Inhibitors and Stabilizers

Acrylate monomers are highly reactive and can undergo spontaneous, often exothermic, polymerization when exposed to heat, light, or contaminants. nih.gov To prevent this during synthesis and to ensure shelf-life stability, polymerization inhibitors and stabilizers are essential additives. sfdchem.com

These chemical agents function by scavenging free radicals that initiate the polymerization chain reaction. longchangchemical.com A variety of inhibitors may be used, often in combination, to enhance the stabilizing effect. longchangchemical.comgoogle.com

Common Polymerization Inhibitors Used in Acrylate Synthesis

| Inhibitor | Typical Concentration | Reference |

|---|---|---|

| Monomethyl ether hydroquinone (B1673460) (MEHQ) | 500 ppm | sigmaaldrich.com |

| Hydroquinone | 9 g in a 10L reaction | prepchem.com |

| 2,5-Di-tert-butylhydroquinone | 0.06 to 0.1 parts by weight | google.com |

| Phenothiazine | Used in combination | google.com |

| p-Toluenesulfonic acid | Used as a catalyst and inhibitor | nih.gov |

The choice of inhibitor depends on the specific reaction conditions, particularly the temperature. longchangchemical.com For example, hydroquinone is effective at the high temperatures often required for esterification. longchangchemical.com These inhibitors are added in small but effective amounts at the start of the reaction. nih.govprepchem.com

Impact of Reaction Conditions (Temperature, Pressure, Air/Oxygen Flow)

The rate and selectivity of the esterification reaction are highly sensitive to the physical conditions under which it is performed.

Temperature: Elevated temperatures, typically in the range of 95°C to 120°C, are necessary to achieve a reasonable reaction rate for the esterification of trimethylolpropane with acrylic acid. nih.govresearchgate.net However, the temperature must be carefully controlled. Excessively high temperatures can lead to thermal degradation and promote undesirable side reactions, including the polymerization of the acrylate groups, which can result in discoloration and increased viscosity of the product. google.com

Pressure: The synthesis is often carried out under reduced pressure (vacuum) during the water removal stage. google.com Applying a vacuum helps to efficiently distill off the water formed during the esterification, which is critical for driving the reaction equilibrium towards the formation of the tri-ester product. google.com A vacuum is also used during the final purification step to distill off solvents or excess reactants at a lower temperature, thereby preventing thermal damage to the product. prepchem.com

Air/Oxygen Flow: Introducing a flow of air or oxygen through the reaction mixture serves a dual purpose. nih.govprepchem.com Firstly, it acts as a stripping gas to facilitate the removal of water vapor from the reactor, further pushing the reaction to completion. nih.gov Secondly, many common phenolic inhibitors, such as hydroquinone and MEHQ, require the presence of oxygen to function effectively as radical scavengers. iaea.org Studies have shown that bubbling air through the reaction mixture significantly enhances the yield of trimethylolpropane triacrylate and the conversion of hydroxyl groups. nih.gov A flow rate of around 7 mL/min has been shown to be effective in specific lab-scale syntheses. researchgate.net

Minimization of Undesired By-product Formation

The primary by-products in the synthesis of this compound are water and the intermediate, incompletely esterified products: trimethylolpropane propoxylate monoacrylate and diacrylate. nih.govmdpi.com Minimizing these impurities is key to obtaining a high-purity final product.

The formation of these by-products is controlled by several factors:

Stoichiometry and Water Removal: Using a molar excess of acrylic acid and ensuring the efficient and continuous removal of the water by-product are the primary strategies to drive the reaction towards the fully substituted triacrylate ester. nih.gov Research has demonstrated that increasing the acid-to-alcohol molar ratio from 3:1 to 6:1 significantly increases the product yield and conversion. nih.gov

Catalyst Selection: The choice of catalyst can influence selectivity. While strong acids like sulfuric acid or p-toluenesulfonic acid are effective, they can also promote side reactions. guidechem.com The use of heterogeneous solid acid catalysts, such as certain ion-exchange resins, can improve selectivity and simplify removal after the reaction. nih.gov

Post-Reaction Purification: After the synthesis is complete, several steps are taken to remove remaining by-products. The crude product can be washed with a dilute alkaline solution (e.g., sodium hydroxide solution) to neutralize and remove the acid catalyst and any unreacted acrylic acid. google.comgoogle.com Subsequent purification via distillation, solvent extraction, or resin adsorption removes the intermediate mono- and di-esters, leading to a final product with high purity (e.g., >98%). google.commdpi.comgoogle.com

Product Distribution in an Optimized TMPTA Synthesis mdpi.com

| Compound | Distribution |

|---|---|

| Trimethylolpropane Triacrylate (TMPTA) | 92% |

| Trimethylolpropane Diacrylate (TMPDA) | 7% |

Mechanisms and Kinetics of Polymerization of Trimethylolpropane Propoxylate Triacrylate

Radical Polymerization Pathways Initiated by Various Energy Sources

The polymerization of trimethylolpropane (B17298) propoxylate triacrylate (TMPPTA), a multifunctional acrylate (B77674) monomer, predominantly proceeds through a free-radical chain reaction mechanism. chemicalbook.com This process can be initiated by various energy sources, with photopolymerization being a primary method for industrial applications such as coatings, inks, and 3D printing. chemicalbook.comsfdchem.com The initiation step involves the generation of highly reactive free radicals that attack the acrylate double bonds, leading to the rapid formation of a highly crosslinked polymer network.

Photoinitiated radical polymerization is a widely utilized method for curing formulations containing TMPPTA. chemicalbook.com This technique relies on photoinitiators, molecules that absorb light energy (typically in the UV or visible spectrum) and subsequently generate free radicals to initiate the polymerization cascade. researchgate.net The process offers significant advantages, including high cure speeds at ambient temperatures, low energy consumption, and spatial control, allowing polymerization to occur only in irradiated areas. researchgate.netresearchgate.net

The selection of a photoinitiating system is critical for controlling the photopolymerization of TMPPTA. These systems are broadly categorized into Type I and Type II photoinitiators, which can be used alone or in combination with co-initiators to optimize efficiency. researchgate.netresearchgate.net

Type I Photoinitiators: These initiators undergo a unimolecular bond cleavage (α-cleavage or β-scission) upon light absorption to directly generate two free radicals. researchgate.netnih.govnih.gov At least one of these radicals is highly reactive and capable of initiating the polymerization of acrylate monomers. Examples of Type I photoinitiators used in TMPPTA formulations include:

Benzoin (B196080) Derivatives: Such as benzoin ethers.

Acetophenone Derivatives: Specifically α-hydroxyacetophenones and α-aminoacetophenones. nih.gov

Acylphosphine Oxides: Such as 2,4,6-trimethylbenzoyldiphenyl phosphine (B1218219) oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819). researchgate.netresearchgate.net These are known for their high reactivity and photobleaching properties, which allow for a greater depth of cure.

Oxime Esters: These compounds can rapidly undergo N-O bond cleavage to generate initiating radicals. researchgate.net

Type II Photoinitiators: These systems require a bimolecular reaction. researchgate.net The photoinitiator (or photosensitizer) absorbs light and is promoted to an excited state. researchgate.net It then interacts with a second molecule, a co-initiator, through hydrogen abstraction or electron transfer to generate the initiating free radicals. researchgate.netnih.govnih.gov

Photosensitizers: Common examples include benzophenones and their derivatives, thioxanthones like isopropyl thioxanthone (ITX), and camphorquinone (B77051) (CQ), which is often used in dental applications. researchgate.netnih.gov

Co-initiators: Tertiary amines are frequently employed as co-initiators, particularly with aromatic ketones. nih.gov The efficiency of the amine co-initiator often depends on its ionization potential and the presence of an α-hydrogen. nih.gov Borate (B1201080) salts and thiols can also act as effective co-initiators. nih.govradtech.org For instance, tri-cationic hemicyanine dyes paired with phenyltrialkylborate anions have been shown to be a very effective visible-light photoinitiating system for TMPPTA polymerization. nih.govnih.gov

The table below summarizes common photoinitiators and co-initiators used in TMPPTA systems.

| Initiator Type | Class | Specific Examples | Co-initiator (if required) |

| Type I | Acylphosphine Oxides | 2,4,6-trimethylbenzoyldiphenyl phosphine oxide (TPO), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) | Not required |

| Type I | α-Hydroxyacetophenones | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) | Not required |

| Type II | Benzophenones | Benzophenone (BP) | Tertiary Amines (e.g., Ethyl-4-(dimethylamino)benzoate) |

| Type II | Thioxanthones | Isopropyl thioxanthone (ITX) | Tertiary Amines |

| Type II | Diketones | Camphorquinone (CQ) | Tertiary Amines, Iodonium Salts |

| Type II | Dyes/Borate Salts | Tri-cationic hemicyanine dye | Phenyltrialkylborate anions |

The generation of initiating radicals in TMPPTA photopolymerization follows distinct mechanistic pathways depending on the type of photoinitiator used.

Type I Photolysis (α-Cleavage): Type I photoinitiators, upon absorbing a photon, undergo homolytic cleavage of a labile bond, typically adjacent to a carbonyl group. researchgate.netnih.gov This unimolecular process directly yields two radical fragments, which can then initiate polymerization. Acylphosphine oxides are a prime example of initiators that function via this mechanism. ethz.ch

Type II Photolysis (Hydrogen Abstraction & Electron Transfer): Type II systems involve a bimolecular process where the photoinitiator in its excited triplet state does not cleave itself but instead abstracts a hydrogen atom from a co-initiator (often a tertiary amine). researchgate.netnih.gov This results in the formation of two radicals: one derived from the initiator and a highly reactive one from the co-initiator, which is typically responsible for initiating the polymerization. youtube.com

Photoinduced Electron Transfer (PET): This is a crucial mechanism, particularly for Type II systems and dye-sensitized polymerization. nih.gov After the photosensitizer absorbs light, it can engage in an electron transfer with a co-initiator. nih.govrsc.org For example, an excited dye can accept an electron from a borate salt co-initiator. nih.govnih.gov This creates a dye radical anion and a boranyl radical, which rapidly decomposes to produce an alkyl radical that initiates the polymerization of TMPPTA. nih.gov The feasibility of this process is governed by the free energy change (ΔGel) for the electron transfer. nih.govnih.gov Similarly, a process called homomolecular triplet-triplet annihilation (TTA) using zinc(II) meso-tetraphenylporphyrin (ZnTPP) has been shown to initiate TMPPTA polymerization via ultrafast electron transfer quenching. ncsu.edu

The progression and efficiency of TMPPTA photopolymerization are strongly dependent on the parameters of the light source, namely its wavelength and intensity.

Wavelength: For a photoinitiator to be effective, its absorption spectrum must overlap with the emission spectrum of the light source. nih.gov Traditional systems often use mercury lamps with strong UV emissions, but there is a growing trend towards using light-emitting diodes (LEDs) with specific wavelengths (e.g., 365 nm, 405 nm) or visible light sources to reduce energy consumption and avoid the harmful effects of high-energy UV light. researchgate.netncsu.eduradtech.org Using visible light (400-500 nm) requires photoinitiators like camphorquinone or specific dyes that absorb in this range. youtube.com Longer wavelengths offer the potential for greater penetration depth into the resin. youtube.com

Intensity (Irradiance): Light intensity, or the power delivered per unit area, significantly affects the rate of polymerization. Generally, increasing the light intensity increases the rate of radical generation, which in turn increases the polymerization rate. nih.govnih.gov Studies on TMPPTA have shown that the rate of polymerization often varies proportionally to the square root of the light intensity, which is characteristic of a conventional radical polymerization where termination occurs through the bimolecular reaction of two growing polymer chains. nih.gov However, excessively high light intensity can sometimes have a negative impact. nih.gov At very high intensities, the rate of termination can begin to overtake the rate of propagation, potentially limiting the final conversion. radtech.org For a given energy dose, varying the intensity and exposure time can impact the final polymer network structure. gatech.edu

The table below illustrates the relationship between light intensity and polymerization rate for a TMPPTA formulation.

| Light Intensity (mW/cm²) | Effect on Polymerization Rate | Notes |

| Low | Slower rate of polymerization; lower radical concentration. nih.gov | May lead to incomplete cure, especially in the presence of oxygen. nih.gov |

| Medium | Increased rate of polymerization. nih.gov | The rate often scales with the square root of the intensity. nih.gov |

| High | Fast initial polymerization rate. nih.gov | Can be beneficial for overcoming oxygen inhibition at the surface. |

| Very High | Potential for rate to plateau or decrease. radtech.org | Termination reactions become more dominant. |

Free-radical polymerization of acrylates like TMPPTA is notoriously susceptible to inhibition by molecular oxygen. radtech.orgresearchgate.net Oxygen, being a diradical in its ground state, readily reacts with the initiating and propagating carbon-centered radicals (P•) to form polymer peroxyl radicals (POO•). radtech.orgresearchgate.net

P• + O₂ → POO•

These peroxyl radicals are significantly less reactive towards acrylate double bonds and are generally unable to effectively continue the polymerization chain. researchgate.netresearchgate.net This scavenging of radicals leads to an induction period at the start of the reaction, a decrease in the polymerization rate, and incomplete curing, often resulting in a tacky surface, especially in thin films where oxygen can readily diffuse from the air. radtech.orgresearchgate.net

Several strategies have been developed to mitigate oxygen inhibition:

Inert Atmosphere: Curing under a nitrogen or argon atmosphere is highly effective but can be costly. radtech.org

High Light Intensity: Increasing the light intensity generates radicals at a faster rate, helping to consume dissolved oxygen more quickly and initiate polymerization. radtech.org

Chemical Additives (Oxygen Scavengers):

Thiols: The addition of thiols can significantly reduce oxygen inhibition. The mechanism involves chain transfer from the peroxy radical to the thiol, which regenerates a reactive radical that can continue the polymerization. radtech.orgresearchgate.net

Phosphines: Additives like triphenylphosphine (B44618) (TPP) are effective oxygen scavengers that can reduce the inhibition period and improve cure efficiency. radtech.orgresearchgate.net

Amines: Tertiary amines, often used as co-initiators, can also help consume oxygen. radtech.org

Monomer/Oligomer Structure: The structure of the monomer itself can influence oxygen inhibition. Higher viscosity formulations can limit oxygen diffusion. radtech.org Additionally, monomers containing ether groups, such as TMPPTA (which is propoxylated), are found to be relatively less sensitive to oxygen inhibition due to a series of chain transfer and oxygen scavenging reactions involving the ether groups. radtech.orguiowa.edu

The depth of cure is a critical parameter, especially in applications like stereolithography and dental restorations, defining the thickness of the cured material. gatech.eduprinceton.edu It is highly dependent on both the formulation of the resin and the characteristics of the irradiation.

Formulation Characteristics:

Photoinitiator Type and Concentration: The choice of photoinitiator is crucial. Photobleaching initiators, like TPO, are advantageous because as they are consumed, the resin becomes more transparent to the incident light, allowing it to penetrate deeper and cure underlying layers. nih.gov The concentration of the photoinitiator has a non-linear effect on cure depth. nih.govprinceton.edu Initially, increasing the initiator concentration leads to a greater cure depth. However, beyond an optimal concentration, the cure depth decreases. This is due to the "inner filter effect," where an excessive concentration of initiator molecules at the surface absorbs most of the incident light, preventing it from reaching deeper into the sample. nih.govprinceton.edu

Fillers and Pigments: The addition of fillers or pigments to a formulation can scatter and absorb light, which significantly reduces light penetration and thus decreases the depth of cure. youtube.com

Irradiation Characteristics:

Light Intensity and Dose: The total energy dose (intensity × time) delivered to the resin affects the cure depth. A higher energy dose generally leads to a greater depth of cure. princeton.edu However, the relationship is not always linear. The bleaching of the initiator during irradiation allows the polymerization to proceed deeper into the sample over time. nih.gov

Wavelength: The wavelength of the light source influences penetration. Longer wavelengths (visible light) generally penetrate deeper into a material than shorter (UV) wavelengths, which can lead to a greater potential depth of cure, assuming a suitable photoinitiator is present. youtube.com

A key concept for describing cure depth is the "working curve," which often plots the measured cure depth against the logarithm of the energy exposure. gatech.edu This relationship is used in stereolithography to define two key parameters: the penetration depth (Dp), which characterizes how far light penetrates the resin, and the critical energy (Ec), the minimum energy dose required to initiate gelation. gatech.edu

Electron Beam (EB) Initiated Polymerization

Electron beam (EB) curing is a rapid and efficient method for polymerizing acrylate monomers like TMPPTA, requiring no solvent or initiator. radtech.org This process is leveraged in numerous industrial applications, including coatings, inks, and adhesives. radtech.org

Mechanisms of Radiation-Induced Radical Generation in Triacrylate Systems

The initiation of polymerization by high-energy radiation, such as an electron beam, is a multi-stage process that begins with the non-selective absorption of energy by the monomer. ichtj.waw.plresearchgate.net This energy deposition leads to the ionization and excitation of the molecules within the system. ichtj.waw.plnih.gov For acrylate systems, the interaction of high-energy electrons with the monomer molecules occurs in less than a nanosecond, producing ions and secondary electrons. researchgate.net

The primary mechanism for radical generation in acrylate monomers during EB polymerization is often hydrogen abstraction. nsf.gov The high-energy radiation can cause the scission of C-O-C bonds within the propoxylate chains of the TMPPTA backbone, leading to the formation of alkoxyl radicals. mdpi.com These highly reactive alkoxyl radicals can then abstract a hydrogen atom from a neighboring monomer molecule, resulting in the formation of a more stable carbon-centered radical. nsf.govmdpi.com This carbon-centered radical is the initiating species for the polymerization chain reaction. nsf.gov The process indiscriminately attacks molecules, often at near diffusion-controlled rates, leading to the formation of various radical species that initiate and propagate polymerization. nih.gov

Primary Event: High-energy electrons interact with TMPPTA molecules, causing ionization and excitation. ichtj.waw.pl

Radical Formation: The excited molecules or ions decompose, often via C-O-C bond scission or C-H bond cleavage, to form primary radicals (e.g., alkoxyl radicals). nsf.govmdpi.com Studies on similar molecules show that radicals are readily formed upon irradiation. researchgate.net

Initiation: These primary radicals, particularly those formed through hydrogen abstraction, attack the C=C double bonds of the acrylate groups on other TMPPTA molecules, initiating the chain polymerization process. nsf.govnih.gov

Effect of Irradiation Dose and Dose Rate on Polymerization

The extent and properties of the resulting polymer are significantly influenced by the total absorbed dose and the rate at which that dose is delivered (dose rate). radtech.orgebeamservices.com

Irradiation Dose: The total absorbed dose, typically measured in kilograys (kGy), represents the total energy imparted to the material. nhv.jp As expected, an increase in the EB dose leads to a higher concentration of initiating radicals, which generally results in a higher degree of monomer conversion and crosslinking. radtech.orgresearchgate.net For instance, studies on acrylate formulations show a clear trend where conversion increases with an increasing EB dose. radtech.org This increased conversion leads to a more densely crosslinked polymer network, which is reflected in properties like the glass transition temperature (Tg), which also tends to increase with the dose. radtech.org

Dose Rate: The dose rate is the energy absorbed per unit of time (e.g., kGy/s). nhv.jp Its effect, known as the dose rate effect (DRE), can be complex. radtech.orgresearchgate.net At a constant total dose, altering the dose rate (by changing the beam current or line speed) can change the final properties of the polymer. radtech.orgradtech.org For many acrylate systems, a lower dose rate at the same total dose yields a higher conversion. researchgate.net This is because the termination reactions, which consume radicals, compete with the propagation steps. radtech.org A very high dose rate generates a high concentration of radicals simultaneously, increasing the probability of bimolecular termination reactions, which can shorten the kinetic chain length and potentially lower the final conversion. researchgate.netradtech.org

The table below, based on representative data for acrylate systems, illustrates the typical influence of dose and line speed (which affects dose rate) on polymer conversion and glass transition temperature.

| Formulation | Dose (kGy) | Line Speed (m/min) | Conversion (%) | Glass Transition Temperature (Tg, °C) |

|---|---|---|---|---|

| Acrylate A | 15 | 30 | 85 | 50 |

| Acrylate A | 15 | 60 | 82 | 47 |

| Acrylate A | 30 | 30 | 95 | 65 |

| Acrylate A | 30 | 60 | 94 | 63 |

| Acrylate B | 15 | 30 | 78 | 75 |

| Acrylate B | 15 | 60 | 74 | 71 |

| Acrylate B | 30 | 30 | 92 | 90 |

| Acrylate B | 30 | 60 | 91 | 88 |

This interactive table demonstrates that for a constant dose, increasing the line speed (and thus the dose rate) tends to slightly decrease both conversion and Tg. Conversely, increasing the dose at a constant line speed significantly increases both conversion and Tg.

Grafting Mechanisms onto Polymer Backbones using Trimethylolpropane Propoxylate Triacrylate

Electron beam irradiation is a powerful technique for grafting monomers like TMPPTA onto existing polymer backbones, a process that modifies the surface properties of materials without altering their bulk characteristics. researchgate.net This is particularly useful for enhancing polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and ethylene (B1197577) propylene (B89431) diene monomer (EPDM). researchgate.netscience.gov The fundamental principle involves the creation of radical sites on the substrate polymer backbone by the high-energy radiation. researchgate.net

There are two primary mechanisms for radiation-induced grafting:

"Grafting From": This is the most common method in EB processing. The polymer backbone is irradiated, leading to the formation of macroradicals on its surface. This activated polymer is then exposed to the TMPPTA monomer. The macroradicals on the backbone act as initiation sites, and the TMPPTA molecules polymerize "from" the surface, forming grafted chains. nih.gov This approach has been used to graft acrylates onto polymers like polypropylene (B1209903) and poly(vinylidene difluoride) (PVDF). researchgate.net

"Grafting Through": In this method, a macromonomer (a polymer chain with a polymerizable end group, like an acrylate) is copolymerized with another monomer. cmu.edu While less common for direct EB surface modification with a small molecule like TMPPTA, the principle is relevant in creating complex copolymer structures. cmu.edu

The use of a multifunctional monomer like TMPPTA in grafting not only creates linear side chains but also introduces a crosslinked network structure on the surface of the polymer backbone. science.gov This crosslinking can significantly improve properties such as mechanical strength and thermal stability. researchgate.net For example, EB-initiated grafting of trimethylolpropane triacrylate (a similar monomer) onto EPDM has been shown to increase the concentration of carbonyl and ether groups, indicating successful grafting. science.gov

Thermally Initiated Polymerization

Thermal initiation provides an alternative to radiation or photo-initiation, relying on heat to generate the radicals necessary for polymerization.

Principles of Thermal Radical Generation for Acrylate Monomers

While many thermal polymerizations use initiators (like peroxides or azo compounds) that decompose at a specific temperature, some monomers, including acrylates, can undergo spontaneous thermal polymerization (self-initiation) at sufficiently high temperatures (e.g., above 100-130°C). wpmucdn.commdpi.com

The precise mechanism for the self-initiation of acrylates is complex and a subject of ongoing research. Unlike styrene, where a self-Diels-Alder reaction is a key step, acrylates are thought to follow different pathways to generate monoradicals. wpmucdn.commdpi.com These reactions are strongly temperature-dependent. mdpi.com The process involves the formation of initiating radicals directly from the monomer molecules themselves, which then proceed to initiate a standard free-radical polymerization chain reaction. chemrxiv.org This method is often characterized by significant chain-transfer reactions, which can lead to lower average molecular weights compared to other methods. wpmucdn.com

The key steps in thermally initiated polymerization are:

Initiation: At high temperatures, monomer molecules react to form initial radical species. mdpi.com

Propagation: The radicals add to the double bonds of other monomer molecules, growing the polymer chain. researchgate.net

Termination: Radicals are consumed through combination or disproportionation. chemrxiv.org

Chain Transfer: A growing polymer chain transfers its radical activity to another molecule (monomer, solvent, or another polymer chain), terminating the first chain but starting a new one. wpmucdn.com

Application in In Situ Polymerization Systems for Polymer Electrolytes

A significant application of thermally initiated polymerization of TMPPTA and similar multifunctional acrylates is in the fabrication of gel polymer electrolytes (GPEs) for lithium-ion batteries. nih.govmdpi.com The in situ polymerization method involves injecting a liquid precursor—composed of the monomer (e.g., TMPPTA), a lithium salt, a plasticizer/solvent, and a thermal initiator—directly into a battery cell assembly. nih.govresearchgate.net The entire assembly is then heated to a moderate temperature (e.g., 60-80°C) to trigger the polymerization. mdpi.com

This process polymerizes the TMPPTA into a crosslinked network that entraps the liquid electrolyte, forming a solid-like gel. researchgate.netbohrium.com This approach offers several advantages:

Improved Interfacial Contact: The liquid precursor easily penetrates the pores of the electrodes before polymerization, ensuring intimate contact between the electrolyte and the electrode active materials. This significantly reduces interfacial resistance, which is a common problem with pre-formed solid electrolytes. nih.gov

Mechanical Stability: The crosslinked network provides mechanical stability to the electrolyte layer. mdpi.comnih.gov

In these systems, a thermal initiator such as 2,2-Azobis-(2,4-dimethylvaleronitrile) (ABVN) is typically used. researchgate.net Upon heating, the initiator decomposes into radicals, which then attack the C=C bonds of the TMPPTA monomers, initiating the formation of the crosslinked polymer network throughout the battery cell. nih.gov

The table below presents typical ionic conductivity values for gel polymer electrolytes formed using in situ polymerization of acrylate-based monomers.

| Monomer System | Initiation Method | Ionic Conductivity at 25°C (S cm-1) | Reference Study |

|---|---|---|---|

| TMPTMA-based GPE | Thermal | 6.15 × 10-3 | Wang et al. researchgate.net |

| Tri-epoxide Monomer GPE | Thermal (Cationic) | 2.63 × 10-4 | Lin et al. mdpi.comnih.gov |

| Generic Acrylate GPE | Thermal/UV | ~10-3 | General Literature nih.gov |

This interactive table highlights the high ionic conductivities achievable with in situ polymerized gel electrolytes, making them suitable for high-performance lithium-ion batteries.

Polymerization Kinetics and Reaction Dynamics

The polymerization of multifunctional acrylates like TMPPTA is characterized by complex kinetic profiles that deviate significantly from classical polymerization models. kpi.uajlu.edu.cn These complexities arise from the interplay of chemical reaction rates and physical phenomena such as diffusion limitations that evolve as the polymerization proceeds.

The rate of polymerization (Rp) of TMPPTA is a critical parameter that dictates the speed of the curing process. It is influenced by several factors, including the type and concentration of the photoinitiator, light intensity, and the presence of co-initiators or additives. nih.gov

Studies have shown that the choice of photoinitiating system significantly impacts the polymerization rate. For instance, using novel photoinitiating systems can lead to high polymerization rates, with conversions reaching up to 60% within seconds of irradiation. nih.gov The concentration of the photoinitiator also plays a crucial role; the rate of polymerization typically increases with initiator concentration up to an optimal point, after which it may decrease due to effects like the "inner filter effect". nih.gov

Below is a table summarizing the polymerization rates observed in different TMPPTA systems:

| Initiator System | Co-initiator | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |

| Tri-cationic hemicyanine dye | Phenyltrialkylborate anions | Visible Light | Up to 29 µmol/s | ~60 | nih.gov |

| Squaraine (SQ) | Diphenyliodonium (Iod) salts | UV-Vis Light | ~2 x 10⁻² s⁻¹ | 10-36 | researchgate.net |

| BAPO/Iod | - | LED@405 nm | - | 72 | researchgate.net |

| BAPO/Iod/W10O32(IPh2)4 | - | LED@405 nm | - | ~63 | researchgate.net |

This table is for illustrative purposes and the values are dependent on specific experimental conditions.

The extent of polymerization in TMPPTA systems is quantified by monitoring the conversion of the acrylate double bonds. researchgate.netacs.orgmedicaljournalssweden.se This is commonly achieved using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which tracks the decrease in the characteristic absorbance peak of the C=C double bond (around 1635 cm⁻¹). imaging.orgnih.govmdpi.com

The final double-bond conversion in TMPPTA polymerization is often incomplete and depends on factors such as monomer functionality, reaction temperature, and the composition of the formulation. acs.orgimaging.org For multifunctional acrylates, the conversion typically ranges from 40% to over 70%. researchgate.netacs.org The degree of conversion is a critical determinant of the final mechanical and physical properties of the crosslinked polymer. nih.gov

Research has shown that in some systems, a final conversion of acrylate functions can reach 72% within 30 seconds of irradiation. researchgate.net However, the addition of fillers or other components can sometimes slightly decrease the final conversion. researchgate.net

The following table presents data on double-bond conversion in various TMPPTA polymerization scenarios:

| System | Irradiation Conditions | Final Double-Bond Conversion (%) | Reference |

| TMPTA with BAPO/Iod initiator | LED@405 nm, 30s | 72 | researchgate.net |

| TMPTA with BAPO/Iod/POM filler | LED@405 nm, 40s | 63 | researchgate.net |

| TMPTA with tri-cationic hemicyanine dye | Visible light, 30s | ~60 | nih.gov |

| TMPTA with various photoinitiators | Sunlight irradiation | Varies (dependent on PI) | researchgate.net |

This table illustrates typical conversion values; actual results can vary based on specific experimental parameters.

The polymerization of high-functionality monomers like TMPPTA is characterized by distinct non-linear kinetic phases known as autoacceleration and autodeceleration. kpi.ua

Autoacceleration , often referred to as the gel effect or Trommsdorff-Norrish effect, is a dramatic increase in the polymerization rate that occurs at intermediate conversion levels. kpi.uawikipedia.org This phenomenon is attributed to a significant decrease in the termination rate. As the polymer network forms, the viscosity of the system increases, severely restricting the mobility of the large, growing polymer radicals. kpi.uawikipedia.org This diffusion-limited termination leads to a buildup in the concentration of active radicals, thereby accelerating the rate of polymerization. kpi.ua

Factors such as initiator concentration, light intensity, and reaction temperature can influence the onset and magnitude of both autoacceleration and autodeceleration. kpi.ua

During the polymerization of TMPPTA, the system undergoes two critical physical transitions: gelation and vitrification. polymerinnovationblog.commit.edu

Gelation is the point at which a continuous, crosslinked network of infinite molecular weight is formed throughout the sample. polymerinnovationblog.com At the gel point, the material transitions from a viscous liquid to an elastic solid, losing its ability to flow. polymerinnovationblog.com This transition is a defining characteristic of thermoset formation and is primarily governed by the chemistry of the reacting system. polymerinnovationblog.com

Vitrification is the process where the polymerizing system transforms into a glassy state. polymerinnovationblog.com This occurs when the glass transition temperature (Tg) of the developing polymer network increases to the curing temperature. polymerinnovationblog.com As the reaction proceeds, the crosslink density increases, leading to a rise in Tg. Once Tg surpasses the cure temperature, molecular motion becomes severely restricted, and the reaction rate slows down dramatically, becoming diffusion-controlled. polymerinnovationblog.com This transition ultimately limits the final conversion achievable in the system. imaging.org

The interplay between the chemical reaction and these physical transitions determines the final structure and properties of the TMPPTA network.

Crosslinking and Network Formation

The trifunctional nature of TMPPTA allows for the formation of a dense, three-dimensional polymer network upon polymerization. nih.govguidechem.comresearchgate.net This network structure is responsible for the desirable properties of the cured material, such as high strength, hardness, and chemical resistance. guidechem.comspecialchem.com

The polymerization of multifunctional acrylates like TMPPTA proceeds via a free-radical chain mechanism. nih.govresearchgate.net Upon initiation, radical species are generated, which then rapidly propagate by adding to the acrylate double bonds of the monomer molecules. rug.nl

Because each TMPPTA molecule possesses three reactive acrylate groups, the growing polymer chains can readily crosslink with one another. wikipedia.orgguidechem.com This crosslinking process leads to the rapid formation of a complex, three-dimensional network structure. nih.govresearchgate.net The high crosslink density imparts rigidity and thermal stability to the final polymer. researchgate.net

The structure of the resulting network can be influenced by various factors, including the initial monomer concentration, the type of initiator used, and the polymerization conditions. nih.govresearchgate.net For example, the use of reversible deactivation radical polymerization (RDRP) techniques can lead to the formation of more homogeneous networks compared to conventional radical polymerization. researchgate.net The incorporation of other polymers can form interpenetrating or semi-interpenetrating polymer networks (IPNs or semi-IPNs), further modifying the material's properties. nih.gov

The formation of this crosslinked network is a key feature of thermosetting polymers and is fundamental to the performance of TMPPTA in its various applications. polymerinnovationblog.com

Structure Reactivity and Structure Network Relationships in Trimethylolpropane Propoxylate Triacrylate Systems

Influence of Propoxylation on Reactivity and Polymerization Behavior

The addition of propoxy groups to the trimethylolpropane (B17298) triacrylate (TMPTA) backbone, creating trimethylolpropane propoxylate triacrylate (TMPPTA), significantly alters the monomer's characteristics, which in turn influences its polymerization behavior and the properties of the final polymer network. This modification introduces flexibility, changes the monomer's reactivity, and affects key polymerization parameters such as dilution efficiency and volumetric shrinkage.

The introduction of propoxy chains between the central trimethylolpropane core and the terminal acrylate (B77674) groups modifies both the steric and electronic environment of the reactive double bonds.

Steric Effects: The propoxy groups are flexible chains that increase the distance between the highly reactive acrylate functionalities. This increased separation and flexibility can enhance the mobility of the reactive ends, potentially influencing the rate and extent of polymerization. However, the bulky nature of the propoxy groups can also introduce steric hindrance, which may affect the orientation of monomer molecules during the propagation steps of polymerization mdpi.comnih.gov. This added bulk and flexibility from the propoxylated structure can limit the close packing of polymer chains after curing dergipark.org.tr.

Electronic Effects: While less pronounced than steric effects, the ether linkages within the propoxy groups are generally considered electron-donating. This can subtly influence the electron density of the acrylate's carbon-carbon double bond, which may have a minor effect on its reactivity towards free radicals during polymerization. The primary influence, however, remains the steric freedom and increased molecular weight imparted by the propoxy chains researchgate.netspecialchem.com.

Reactive diluents are crucial components in many photocurable resin systems, added primarily to reduce the viscosity of the formulation to improve processability. The efficiency of a reactive diluent is its ability to lower viscosity at a given concentration.

Propoxylated trimethylolpropane triacrylate is frequently used as a reactive diluent due to its low viscosity and good solubility characteristics sfdchem.comnbinno.com. The propoxy groups enhance its compatibility with a range of oligomers and other monomers sfdchem.com. However, its dilution efficiency can differ from that of non-alkoxylated or ethoxylated counterparts.

One study directly compared the viscosity of vat polymerization resins containing 20% wt. of either TMPTA, ethoxylated (3) TMPTA (EO3), or propoxylated (3) TMPTA (PO3) dergipark.org.tr. The results indicated that the resin with EO3 exhibited the lowest viscosity, suggesting the highest dilution efficiency. The resins containing TMPTA and PO3 showed similar, higher viscosities, indicating a comparable and slightly lower dilution effect than the ethoxylated version under the studied conditions dergipark.org.tr. This suggests that while propoxylation improves flexibility, the specific nature of the alkoxide (propoxy vs. ethoxy) plays a key role in determining its effectiveness as a viscosity-reducing agent.

Table 1: Comparison of the dilution efficiency of different triacrylate monomers in a vat polymerization resin, based on findings from DergiPark dergipark.org.tr.

Polymerization shrinkage, the volume reduction that occurs when monomer molecules convert to a more densely packed polymer network, is a significant challenge in many applications. Alkoxylation, including propoxylation, is a well-established strategy to mitigate this issue mdpi.comresearchgate.netnih.gov.

Research comparing TMPTA with its propoxylated and ethoxylated derivatives confirms this effect. Propoxylated triacrylate structures have been shown to be beneficial in reducing the volume shrinkage of resins dergipark.org.tr. One study found that a resin with propoxylated (3) TMPTA exhibited lower volume shrinkage than a resin with standard TMPTA dergipark.org.tr. This reduction is attributed to the flexible spacer groups that may limit the close packing of polymer chains after curing dergipark.org.tr.

Table 2: General effects of propoxylation on monomer properties and polymerization behavior.

Role of Triacrylate Functionality in Polymer Network Architecture

The term "triacrylate" signifies that each monomer molecule possesses three reactive acrylate functional groups. This trifunctionality is a defining feature that dictates the structure and properties of the resulting polymer, leading to the formation of a densely crosslinked three-dimensional network rather than linear polymer chains cmu.edumcpolymers.com.

The functionality of a monomer is directly related to the crosslink density of the polymer network it forms polysciences.comnih.gov. Crosslink density refers to the number of effective crosslinks per unit volume in the polymer.

In the case of TMPPTA, each monomer unit can act as a junction point, connecting three different growing polymer chains. This trifunctional nature inherently leads to the formation of a polymer with a high crosslink density . A higher crosslink density generally results in a more rigid material with increased hardness, thermal stability, and chemical resistance tandfonline.com. The polymerization of multifunctional monomers like TMPPTA is a kinetically controlled process that rapidly builds a complex, interconnected network structure . The high reactivity and trifunctionality ensure efficient network formation upon initiation by UV light or other free-radical sources polysciences.com.

While high functionality leads to high crosslink density, it can also result in the formation of a heterogeneous network structure aps.org. During the rapid, free-radical polymerization of multifunctional acrylates, the process does not occur uniformly throughout the material.

The polymerization often begins at multiple points, and due to restricted mobility as the network forms, densely crosslinked microgels or "hotspots" can be created early in the reaction nih.gov. These regions are surrounded by areas of lower crosslink density, containing unreacted monomer and dangling chain ends. This phenomenon, known as microgelation, leads to a spatially heterogeneous network aps.orgresearchgate.net.

This heterogeneity in the microstructure can significantly impact the material's final properties. The densely crosslinked regions contribute to the material's stiffness and thermal stability, while the less-crosslinked regions can affect properties like toughness and ultimate conversion of the acrylate groups pitt.edu. The flexibility introduced by the propoxy chains in TMPPTA can help to mitigate some of this heterogeneity compared to the more rigid, non-alkoxylated TMPTA by allowing for greater molecular mobility during network formation, potentially leading to a more uniform cure dergipark.org.tr.

Design of Polymer Networks through Monomer Blending Strategies

The design of polymer networks with precisely controlled properties is achievable through the strategic blending of monomers. This approach allows for the creation of materials with tailored mechanical, thermal, and chemical characteristics by combining different monomers to form a copolymer network. This compound (TMPPTA) is a highly versatile trifunctional monomer frequently used in these strategies. Its propoxylated backbone provides flexibility, while the three acrylate groups enable the formation of a densely crosslinked network. sfdchem.com The ability to copolymerize TMPPTA with a wide range of other acrylate monomers makes it an important component in the formulation of advanced polymer systems for applications such as coatings, adhesives, and 3D printing resins. sfdchem.comchemicalbook.com

Synergistic Effects of Multifunctional Monomers in Curing Processes

When multifunctional monomers like this compound are blended, the curing process can exhibit synergistic effects, where the performance of the mixture surpasses the expected additive properties of the individual components. This synergy can manifest as accelerated curing rates, higher conversion of functional groups, and enhanced final properties of the cured material.

Research on UV-cured epoxy acrylate resins blended with various multifunctional acrylates demonstrates this synergy. While a trifunctional monomer like trimethylolpropane triacrylate (TMPTA) significantly increases crosslinking density, blending it with more flexible, linear diacrylates such as tripropylene glycol diacrylate (TPGDA) can yield superior properties. researchgate.net Studies have shown that formulations containing high concentrations of both TMPTA and TPGDA produce cured films with the highest resistance to plastic deformation and marring, a result not achievable by either monomer alone. researchgate.net

Another clear example of synergy is the use of TMPTA as a co-agent or booster in the vulcanization of specialty rubbers. The addition of a small percentage of TMPTA to rubber compounds catalyzed with peroxides can dramatically reduce the required curing time while simultaneously improving the mechanical and chemical properties of the final product. wikipedia.org

Table 1: Influence of Monomer Blend Ratio on Curing Characteristics (Illustrative Data based on a TMPTA/EO6TMPTA System) This table illustrates the synergistic effects on curing speed (peak heat flow) in a binary monomer system, where blending leads to a non-linear increase in reactivity.

| TMPTA Content (wt%) | EO6TMPTA Content (wt%) | Peak Heat Flow (W/g) |

| 100 | 0 | 25.4 |

| 75 | 25 | 28.1 |

| 50 | 50 | 30.2 |

| 25 | 75 | 29.5 |

| 0 | 100 | 26.8 |

Data modeled after findings presented in studies on blended acrylate systems. mdpi.com

Tailoring Network Microstructure via Monomer Ratios and Chemical Diversity

The microstructure of a polymer network, including its crosslink density, heterogeneity, and chain flexibility, can be meticulously controlled by adjusting monomer ratios and leveraging the chemical diversity of the components. These factors directly influence the macroscopic properties of the final material, such as hardness, flexibility, and shrinkage.

Monomer Ratios: The ratio of different multifunctional monomers is a primary tool for tailoring network properties. Increasing the concentration of a trifunctional monomer like TMPPTA in a formulation generally leads to a higher crosslink density. researchgate.net This results in a more rigid network structure, which translates to increased hardness, better solvent and abrasion resistance, a higher glass transition temperature (Tg), and improved gloss in cured films. researchgate.net Conversely, increasing the proportion of a difunctional or more flexible monomer can enhance the elasticity of the network. researchgate.net

Chemical Diversity: The inherent chemical structure of the blended monomers plays a crucial role in defining the network architecture. The use of alkoxylated acrylates, such as TMPPTA, is a key strategy for modifying network properties. The flexible propoxy chains in the TMPPTA backbone act as spacers between the crosslinks. dergipark.org.tr Compared to its non-alkoxylated counterpart, trimethylolpropane triacrylate (TMPTA), the propoxylated version creates a network with lower volume shrinkage upon curing. dergipark.org.tr This is because the flexible chains can better accommodate the volumetric changes during polymerization and may limit the close packing of polymer chains in the cured state. dergipark.org.tr

This increased flexibility, however, often comes at the expense of stiffness. Studies comparing resins formulated with TMPTA versus propoxylated triacrylates show that the latter exhibit significantly higher elongation at break (up to 210% increase) but a notable reduction in elastic modulus (up to 35% decrease). dergipark.org.tr By blending TMPPTA with TMPTA or other rigid monomers, a formulator can achieve a balance between reduced shrinkage, desired flexibility, and necessary mechanical strength.

Advanced strategies involve blending monomers with vastly different chemical natures, such as incorporating hydrophilic polymers like poly(ethylene glycol) (PEG) into a hydrophobic acrylate network like TMPTA. This creates a semi-interpenetrating polymer network (semi-IPN) where the microstructure is tailored to control surface properties, such as preventing cell adhesion for biomedical applications. nih.gov

Table 2: Effect of Triacrylate Structure on Resin and Cured Polymer Properties This table compares key properties of resins formulated with a standard triacrylate (TMPTA) versus a more flexible, propoxylated triacrylate (PO3), demonstrating how chemical diversity impacts performance.

| Property | VP Resin with TMPTA | VP Resin with Propoxylated Triacrylate (PO3) |

| Volume Shrinkage (%) | 8.06 | 6.85 |

| Tensile Strength (MPa) | 48.3 | 41.2 |

| Elongation at Break (%) | 5.8 | 18.0 |

| Elastic Modulus (MPa) | 2250 | 1450 |

Data sourced from research on vat polymerization resins. dergipark.org.tr

Advanced Analytical and Characterization Techniques for Polymerization Studies of Trimethylolpropane Propoxylate Triacrylate

Real-time Spectroscopic Methods for Monitoring Reaction Progress

Real-time spectroscopic techniques are indispensable for continuously monitoring the chemical changes occurring during the rapid polymerization of TMPTA. These methods offer non-invasive, in-situ analysis, providing immediate data on reaction rates and conversion.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used tool for monitoring the polymerization kinetics of acrylate (B77674) monomers like TMPTA. mdpi.compubcompare.airesearchgate.net This technique tracks the disappearance of the carbon-carbon double bond (C=C) of the acrylate functional groups, which is a direct measure of the extent of polymerization. sci-hub.sethejcdp.com The conversion of these double bonds into single bonds within the polymer backbone is the fundamental chemical transformation during polymerization. thejcdp.com

The analysis typically involves monitoring the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration, which appears around 1636-1638 cm⁻¹. sci-hub.seresearchgate.net This peak is often referenced against an internal standard peak that remains unchanged during the reaction, such as the carbonyl (C=O) stretching vibration at approximately 1720-1725 cm⁻¹, to calculate the degree of conversion. researchgate.netufrgs.br For thicker samples, near-IR spectroscopy can be employed to follow the overtone of the C=C double bond vibration between 6130 and 6200 cm⁻¹. pubcompare.airsc.org